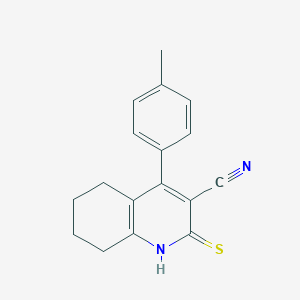![molecular formula C15H14N2O3S B242265 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B242265.png)
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as MSQ, is a synthetic compound that has gained attention in recent years due to its potential applications in various fields of scientific research. MSQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways, such as the NF-κB and MAPK pathways. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been reported to have a range of biochemical and physiological effects. For example, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage. This compound has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which play a role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit potent biological activities at low concentrations. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, this compound has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone. One area of interest is the development of this compound-based therapies for cancer and neurodegenerative diseases. Another potential direction is the investigation of this compound's effects on other signaling pathways and cellular processes, such as autophagy and DNA repair. Finally, the development of new synthesis methods for this compound and related compounds could facilitate further research on these promising molecules.
Méthodes De Synthèse
The synthesis of 1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminobenzylamine in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with acetic anhydride to yield the final product. The overall yield of the synthesis process is reported to be around 50%.
Applications De Recherche Scientifique
1-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, such as breast, lung, and colon cancer cells. This compound has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-11-6-8-12(9-7-11)21(19,20)17-14-5-3-2-4-13(14)16-10-15(17)18/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDWMDDRHOANRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 5-[2-(2-chlorobenzylidene)hydrazino]-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B242233.png)

![7-(2-methoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B242244.png)



![Ethyl 5-{[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B242258.png)

![spiro[4,1,3-benzoxadiazepine-2,1'-cyclopentan]-5(1H)-one](/img/structure/B242262.png)

